Isogosferol

Übersicht

Beschreibung

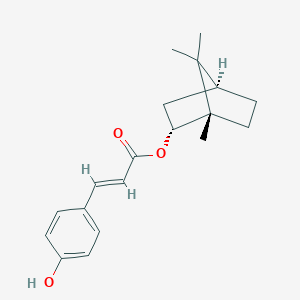

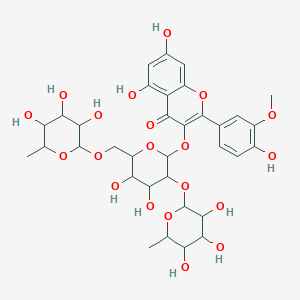

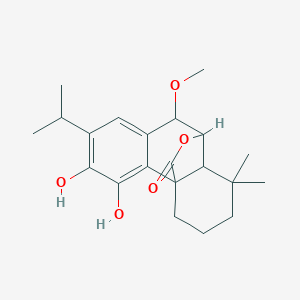

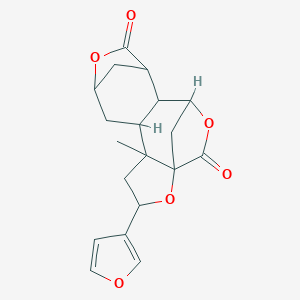

Isogosferol is a natural product found in Pleurospermum rivulorum, Clausena anisata, and other organisms . It is also a minor furocoumarin of Murraya koenigii seeds . The molecular formula of this compound is C16H14O5 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H14O5 . The exact mass is 286.08412354 g/mol .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 286.28 g/mol. The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 4 .

Wissenschaftliche Forschungsanwendungen

Entzündungshemmende Wirkungen

Isogosferol hat nachweislich potente entzündungshemmende Wirkungen. Es kann die Produktion von Stickstoffmonoxid (NO) in Lipopolysaccharid (LPS)-induzierten RAW 264.7-Zellen abschwächen . Darüber hinaus hemmt this compound auch die Expression von induzierbarem Stickstoffmonoxid (iNOS) und Cyclooxygenase-2 (COX-2) in LPS-stimulierten Makrophagen .

Traditionelle Medizin

This compound ist eine Verbindung, die in Citrus junos Tanaka vorkommt, einem traditionellen Medikament zur Behandlung verschiedener Erkrankungen wie Husten, Dyspepsie, Diabetes, Asthma, Neuralgie und Entzündungen . Es ist in Asien verbreitet, insbesondere in Korea, Japan und China .

Abschwächung von Entzündungsreaktionen

This compound kann Entzündungsreaktionen abschwächen. Diese Eigenschaft macht es zu einem potenziellen therapeutischen Kandidaten für die Behandlung von Entzündungskrankheiten .

Hemmung der Stickstoffmonoxidproduktion

This compound kann die Produktion von Stickstoffmonoxid (NO) in Lipopolysaccharid (LPS)-induzierten RAW 264.7-Zellen stark abschwächen . Diese Eigenschaft könnte bei Zuständen von Vorteil sein, bei denen die NO-Produktion schädlich ist.

Hemmung der iNOS- und COX-2-Expression

This compound hemmt die Expression von induzierbarem Stickstoffmonoxid (iNOS) und Cyclooxygenase-2 (COX-2) in LPS-stimulierten Makrophagen . Diese Enzyme sind an der Entzündungsreaktion beteiligt, und ihre Hemmung kann zur Behandlung von Entzündungskrankheiten beitragen.

Reduktion der Phosphorylierung von extrazellulär regulierten Kinasen

This compound reduziert die Phosphorylierung von extrazellulär regulierten Kinasen (pERK)1/2 . Dies könnte Auswirkungen auf verschiedene zelluläre Prozesse haben, einschließlich Zellwachstum und -differenzierung.

Wirkmechanismus

Target of Action

Isogosferol primarily targets inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in the inflammatory response, with iNOS being responsible for the production of nitric oxide (NO) and COX-2 being involved in the production of prostaglandins .

Mode of Action

This compound interacts with its targets by inhibiting their expression . In lipopolysaccharide (LPS)-induced RAW 264.7 cells, this compound has been shown to attenuate the production of NO . It also inhibits the expression of iNOS and COX-2 in LPS-stimulated macrophages .

Biochemical Pathways

The inhibition of iNOS and COX-2 by this compound affects several biochemical pathways. It leads to a decrease in the production of NO and prostaglandins, which are key mediators of inflammation . Additionally, this compound reduces the phosphorylation of extracellular-regulated kinases (pERK)1/2 , which are involved in various cellular processes including proliferation, differentiation, and inflammation.

Result of Action

The result of this compound’s action is a significant reduction in the inflammatory response. By inhibiting the expression of iNOS and COX-2, and consequently decreasing the production of NO and prostaglandins, this compound effectively attenuates inflammation . It also reduces the release of interleukin-1 beta (IL-1β), a central mediator of the inflammatory response .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of LPS, a component of the cell wall of gram-negative bacteria, has been shown to stimulate the action of this compound . .

Biochemische Analyse

Biochemical Properties

Isogosferol interacts with various biomolecules in the body, including enzymes and proteins. It has been found to inhibit the expression of inducible nitric oxide (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages .

Cellular Effects

This compound influences cell function by attenuating the production of nitric oxide (NO) in LPS-induced RAW 264.7 cells . It also inhibits the expression of iNOS and COX-2 in these cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the phosphorylation of extracellular-regulated kinases (pERK)1/2 . It also attenuates the release of interleukin-1 beta (IL-1β), a central mediator of the inflammatory response .

Temporal Effects in Laboratory Settings

It has been observed that this compound can potently attenuate the production of NO in LPS-induced RAW 264.7 cells .

Eigenschaften

IUPAC Name |

9-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,12,17H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUPRHIHXSAWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967926 | |

| Record name | 9-[(2-Hydroxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53319-52-1 | |

| Record name | Isogospherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053319521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[(2-Hydroxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of isogosferol?

A: this compound exhibits anti-inflammatory activity. Research shows it can significantly reduce the production of inflammatory mediators such as nitric oxide (NO) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated murine macrophages []. This effect is linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, along with the reduced phosphorylation of extracellular-regulated kinases (ERK)1/2 [].

Q2: Can you elaborate on the role of this compound in plants?

A: While this compound itself might not be directly synthesized by plants, its formation through the photo-oxidation of imperatorin by chlorophyll and visible light has been demonstrated []. This suggests a potential role of this compound in the plant's response to light and oxidative stress. Further research is needed to fully elucidate its function in plant physiology.

Q3: What is known about the antibacterial activity of this compound?

A: While this compound was isolated from Levisticum officinale alongside other compounds like oxypeucedanin and falcarindiol, it did not demonstrate significant antibacterial activity against multidrug-resistant Mycobacterium tuberculosis []. Interestingly, falcarindiol, another compound isolated in the same study, displayed notable activity against MDR M. tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) [].

Q4: What are the known sources of this compound?

A4: this compound has been isolated from various plant sources, including:

- Citrus junos seed shells []

- Angelica dahurica roots []

- Prangos lophoptera roots []

- Levisticum officinale roots []

- Pleurospermum rivulorum underground part []

Q5: What analytical techniques are useful for studying this compound?

A: The isolation and identification of this compound from plant extracts typically involve a combination of chromatographic techniques like column chromatography and HPLC []. Structural elucidation relies heavily on spectroscopic data analysis, including 1D & 2D NMR and HRMS []. Further research on this compound's properties and biological activities may employ techniques like cell-based assays, animal models, and potentially clinical trials, depending on the research focus.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

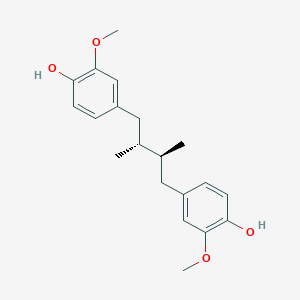

![2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol](/img/structure/B198087.png)

![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)